Introduction: The Strategic Importance in Drug Discovery
Introduction: The Strategic Importance in Drug Discovery
An In-depth Technical Guide to 3-Chloro-5-fluorobenzonitrile for Advanced Research
Executive Summary: 3-Chloro-5-fluorobenzonitrile is a strategically important fluorinated aromatic nitrile that serves as a versatile building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile group meta to both a chlorine and a fluorine atom, offers distinct regioselectivity and electronic properties that are highly valuable in the synthesis of complex molecules, particularly kinase inhibitors and central nervous system (CNS)-active compounds.[1] This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, chemical reactivity, and safe handling protocols, tailored for researchers, scientists, and drug development professionals.
The incorporation of halogen atoms, particularly fluorine, into pharmaceutical candidates is a well-established strategy for modulating metabolic stability, binding affinity, and bioavailability. 3-Chloro-5-fluorobenzonitrile emerges as a key intermediate in this context. The nitrile moiety (C≡N) is a versatile functional group; it can act as a bioisostere for ketones or hydroxyl groups, participate in hydrogen bonding, and serve as a precursor for other critical functionalities such as primary amines, amides, or carboxylic acids.[2][3] More than 30 pharmaceuticals containing a nitrile group have been approved by the FDA, underscoring the biocompatibility and efficacy of this functional group in drug design.[4] The presence of both chlorine and fluorine on the benzonitrile scaffold provides medicinal chemists with multiple handles for tuning the molecule's properties and for use in cross-coupling reactions to build molecular complexity.
Core Physicochemical Properties
The physical properties of 3-Chloro-5-fluorobenzonitrile define its behavior in both reaction and purification processes. These characteristics are summarized in the table below. The compound presents as a solid at room temperature with a relatively low melting point and a high boiling point, which are typical for substituted aromatic compounds of this molecular weight.
| Property | Value | Source(s) |
| IUPAC Name | 3-chloro-5-fluorobenzonitrile | [5] |
| CAS Number | 327056-73-5 | [5] |
| Molecular Formula | C₇H₃ClFN | [5] |
| Molecular Weight | 155.56 g/mol | |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 54-59 °C | |
| Boiling Point | 195 °C at 760 mmHg | N/A |
| Density | ~1.3 g/cm³ | N/A |
| Flash Point | 89 °C (192.2 °F) | N/A |
| XLogP3 | 2.4 | [5] |
| Topological Polar Surface Area | 23.8 Ų | [5] |
Spectroscopic Characterization: A Self-Validating System
Authenticating the structure and purity of 3-Chloro-5-fluorobenzonitrile is paramount. The following sections describe the expected spectroscopic data that serve as a fingerprint for the molecule. While reference spectra are available, it is best practice to acquire experimental data on the specific batch being used for confirmation.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be simple, showing three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). Each signal will correspond to one of the three aromatic protons. The signals will appear as multiplets due to coupling with the fluorine atom (¹⁹F) and with each other (H-H coupling). The specific splitting patterns (e.g., doublet of doublets, triplet of doublets) are diagnostic of the 1,3,5-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. Key expected signals include the nitrile carbon (C≡N) around δ 115-120 ppm, the carbon attached to fluorine (C-F) which will show a large coupling constant (¹JCF ≈ 240-260 Hz), the carbon attached to chlorine (C-Cl), and the other aromatic carbons. The distinct chemical shifts and C-F coupling patterns are unequivocal identifiers.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band is expected in the range of 2210-2260 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretching vibration.[8] Other key signals include C-H stretching from the aromatic ring (above 3000 cm⁻¹), C=C stretching vibrations in the aromatic ring (approx. 1400-1600 cm⁻¹), and characteristic absorptions for the C-Cl and C-F bonds in the fingerprint region (below 1300 cm⁻¹).[9]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a distinct molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak. This isotopic pattern is a definitive indicator of a monochlorinated compound.
-
Exact Mass: 154.9938 Da.[5]
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Expected Fragmentation: The aromatic ring is stable, so the molecular ion peak should be prominent.[10] Fragmentation may occur through the loss of the nitrile group (-CN) or the halogen atoms.
Solubility Profile
While specific quantitative solubility data is not widely published, a qualitative assessment can be made based on the structure. 3-Chloro-5-fluorobenzonitrile is a relatively nonpolar molecule, though the nitrile group adds some polarity.
-
Water: Expected to have very low solubility in water.
-
Organic Solvents: Expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate, acetone, tetrahydrofuran (THF), and dimethylformamide (DMF).
For drug development applications, precise solubility determination in aqueous buffers and pharmaceutically relevant solvents is a critical experimental step.
Chemical Reactivity and Synthetic Applications
The utility of 3-Chloro-5-fluorobenzonitrile stems from the reactivity of both its nitrile group and the substituted aromatic ring. The chlorine, fluorine, and nitrile groups are all electron-withdrawing, which significantly influences the molecule's reactivity.[3]
Transformations of the Nitrile Group
The nitrile group can be readily transformed into other valuable functional groups:
-
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to form 3-chloro-5-fluorobenzoic acid. The electron-withdrawing nature of the halogens increases the electrophilicity of the nitrile carbon, potentially facilitating this transformation.[3]
-
Reduction: Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., using LiAlH₄) will reduce the nitrile to a 3-chloro-5-fluorobenzylamine, a key building block for many bioactive molecules.
Reactions on the Aromatic Ring
The electron-deficient nature of the aromatic ring makes it a candidate for Nucleophilic Aromatic Substitution (SₙAr) reactions, although the meta-positioning of the activating nitrile group is less favorable than ortho/para positioning.[3] However, under specific conditions, one of the halogen atoms could potentially be displaced by a strong nucleophile. More commonly, the molecule is used as a scaffold in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) where the C-Cl bond can be selectively functionalized.
The diagram below illustrates the key reactive sites and potential transformations.
Caption: Key synthetic transformations of 3-Chloro-5-fluorobenzonitrile.
Representative Synthesis Protocol
3-Chloro-5-fluorobenzonitrile can be synthesized via a cyanation reaction of a corresponding aryl halide. The following protocol is a representative method based on common laboratory procedures for such transformations.
Workflow: Synthesis of 3-Chloro-5-fluorobenzonitrile
Caption: Workflow for a palladium-catalyzed synthesis of the title compound.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-bromo-3-chloro-5-fluorobenzene (1.0 eq).
-
Reagent Addition: Add zinc cyanide (Zn(CN)₂, 0.6 eq) and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Inerting: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 3-Chloro-5-fluorobenzonitrile.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. 3-Chloro-5-fluorobenzonitrile must be handled with appropriate care.
-
GHS Hazard Statements: The compound is classified as causing serious eye irritation (H319).[5] Some aggregated data also indicates it may be harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Chloro-5-fluorobenzonitrile is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical and materials science research. Its well-defined physical properties, predictable spectroscopic characteristics, and versatile reactivity profile make it a reliable and valuable component in the synthetic chemist's toolbox. Understanding these core attributes, as detailed in this guide, is the foundation for its effective and safe application in the development of next-generation technologies and therapeutics.
References
- BenchChem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Chloro-5-fluorobenzonitrile: A Versatile Fluorinated Aromatic Nitrile for Advanced Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
- Fleming, I. N., & Williams, D. H. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
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